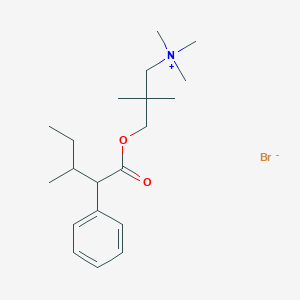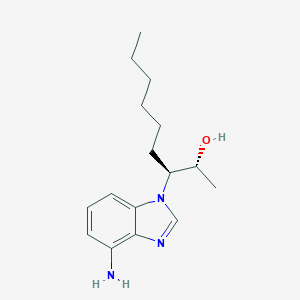
2'-(Oxiranylmethoxy)-3-phenylpropiophenon
Übersicht
Beschreibung
2-(Oxiranylmethoxy)-3-phenylpropiophenone, also known as OMPP, is an organic compound with a unique structure and properties that make it a potential tool for scientific research. OMPP is a versatile compound that can be used in many different laboratory applications, including synthesis, mechanism of action studies, biochemical and physiological effects studies, and more. OMPP has a wide range of advantages, such as its low cost, stability, and solubility, as well as its ability to facilitate experimentation in a variety of different fields. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Epoxy Resins
This compound is used in the synthesis of epoxy resins. Epoxy resins are widely used in various industries due to their high volume production and a wide range of applications . The compound is used in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins .
Furan Derivatives for Epoxy Resins
The compound is used in the synthesis of furan derivatives for epoxy resins. These derivatives are obtained from natural cellulose and hemicellulose feedstocks .
Engineering Applications in Aviation
The compound has potential applications in the aviation sector. It is used in the synthesis of bio-based epoxy systems for engineering applications .
Thermomechanical Properties
The compound is used in the study of the effects of the furan ring in epoxy resin on the thermomechanical properties .
Silicone Resin/Epoxy Resin Compatibilizer
A novel polysiloxane with epoxy and phenyl groups is synthesized by controlled hydrolysis of γ-(2,3-epoxypropoxy)propytrimethoxysilane (KH560) and diphenylsilanediol. This polysiloxane can significantly improve the compatibility between epoxy resin (EP) and Si603 resin .
Flame Retardancy in Epoxy Systems
The compound is used in the synthesis of epoxy-polysiloxane as a compatibilizer in methyl phenyl silicone resin/epoxy resin systems. This system has excellent flame retardancy, making it suitable for special applications .
Eigenschaften
IUPAC Name |
1-[2-(oxiran-2-ylmethoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZMQKJKLUZHBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945180 | |
| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |
CAS RN |
22525-95-7 | |
| Record name | 1-[2-(2-Oxiranylmethoxy)phenyl]-3-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22525-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-(Oxiranylmethoxy)-3-phenylpropiophenon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022525957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{2-[(Oxiran-2-yl)methoxy]phenyl}-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(oxiranylmethoxy)-3-phenylpropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-(OXIRANYLMETHOXY)-3-PHENYLPROPIOPHENON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK418W0W6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2'-(Oxiranylmethoxy)-3-phenylpropiophenon in the development of novel propafenone analogs?
A1: 2'-(Oxiranylmethoxy)-3-phenylpropiophenon acts as a key building block in synthesizing the new propafenone analogs []. The compound contains an epoxide ring, which reacts with various substituted piperazines. This reaction leads to the opening of the epoxide ring and the formation of the desired analogs with the general structure 1-[2-[2-hydroxy-3-[4-substituted-1-piperazinyl]-1-propoxy]phenyl-1-propanone [].
Q2: How does the structure of 2'-(Oxiranylmethoxy)-3-phenylpropiophenon relate to the Structure-Activity Relationship (SAR) study of the propafenone analogs?
A2: While the provided research doesn't explicitly detail the SAR study, it highlights that the design of the novel analogs, all derived from 2'-(Oxiranylmethoxy)-3-phenylpropiophenon, was based on pre-QSAR analyses and pharmacophore modeling of previously reported propafenone analogs with chemosensitizing activity []. This suggests that modifications introduced through reacting the epoxide ring with different piperazine substituents were guided by an understanding of how these changes might influence the analogs' interactions with their biological targets and, consequently, their chemosensitizing potency.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)












